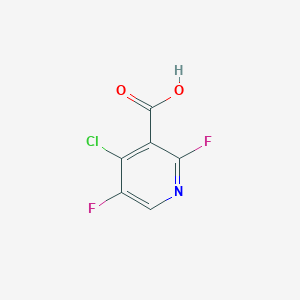
4-Chloro-2,5-difluoropyridine-3-carboxylic acid
Overview
Description
“4-Chloro-2,5-difluoropyridine-3-carboxylic acid” is a type of fluoropyridine . Fluoropyridines are interesting due to their unusual physical, chemical, and biological properties, which are attributed to the presence of strong electron-withdrawing substituents in the aromatic ring . They have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Synthesis Analysis
The synthesis of fluoropyridines, including “4-Chloro-2,5-difluoropyridine-3-carboxylic acid”, can be achieved through various methods . For instance, 3,4-Difluoropyridine can be synthesized by the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with KF . Additionally, 2,5-difluoropyridine can be prepared by the deamination reaction of 2-hydrazino-3 .Molecular Structure Analysis
The molecular formula of “4-Chloro-2,5-difluoropyridine-3-carboxylic acid” is C6H2ClF2NO2. Its molecular weight is 193.53 g/mol.Chemical Reactions Analysis
Fluoropyridines, including “4-Chloro-2,5-difluoropyridine-3-carboxylic acid”, can undergo various chemical reactions . For example, pyridine readily reacts with CsSO4F at room temperature, producing a mixture of products (2-fluoro-, 2-fluorosulfonate- and 2-chloro- or 2-alkoxy-pyridines) .Scientific Research Applications
Functionalization of Fluorinated Pyridines
Research by Bobbio and Schlosser (2005) in "The Journal of Organic Chemistry" discusses the regioexhaustive substitution applied to 2-fluoro-, 2,3-difluoro-, and 2,5-difluoropyridine, leading to the derivation of various fluorinated pyridinecarboxylic acids. This process includes the use of chlorine as a neighboring site activating protective group, demonstrating the versatility of chlorinated fluoropyridines in organic synthesis (Bobbio & Schlosser, 2005).
Preparation of Halopyridinecarboxylic Acids
Cottet and Schlosser (2004) in "Tetrahedron" highlighted the straightforward preparation of various halopyridinecarboxylic acids, including derivatives from 2-chloro-4-(trifluoromethyl)pyridine. This work underscores the utility of chlorinated pyridines in synthesizing structurally diverse compounds (Cottet & Schlosser, 2004).
Nucleotide Base Complexation
Zimmerman, Wu, and Zeng (1991) studied the complexation of nucleotide bases by molecular tweezers with active site carboxylic acids. They found that the microenvironment around the carboxylic acid group markedly alters its complexation behavior, illustrating the potential of 4-Chloro-2,5-difluoropyridine-3-carboxylic acid in biochemical applications (Zimmerman, Wu, & Zeng, 1991).
Regiochemical Flexibility in Halopyridines
A study by Bobbio and Schlosser (2001) in the "European Journal of Organic Chemistry" demonstrated the regiochemical flexibility in functionalizing trihalopyridines, including 5-chloro-2,3-difluoropyridine. This research highlights the potential of chlorinated fluoropyridines as valuable building blocks in pharmaceutical research (Bobbio & Schlosser, 2001).
Antimicrobial Activity and DNA Interaction
Tamer et al. (2018) in the "Journal of Molecular Structure" studied the antimicrobial activities and DNA interactions of pyridine-2-carboxylic acid derivatives, including 4-chloro-pyridine-2-carboxylic acid. Their work demonstrates the potential biomedical applications of chlorinated pyridinecarboxylic acids (Tamer et al., 2018).
properties
IUPAC Name |
4-chloro-2,5-difluoropyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF2NO2/c7-4-2(8)1-10-5(9)3(4)6(11)12/h1H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQHDJALSQTZEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)F)C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2,5-difluoropyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




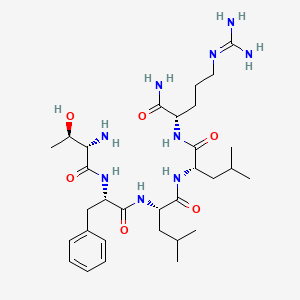
![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
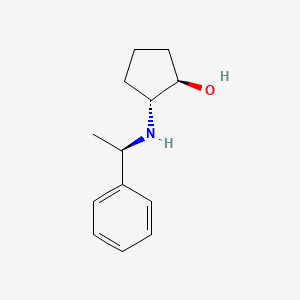
![methyl (2S)-2-amino-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoate](/img/structure/B1354030.png)
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)


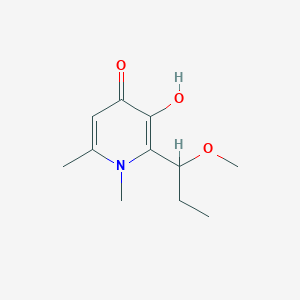
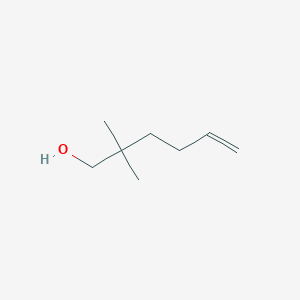
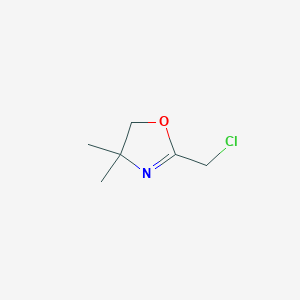
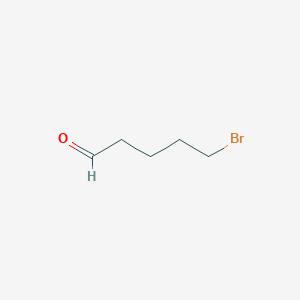
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)